molecular formula C16H17NO B258235 N,2-Diphenyl-N-methylpropanamide

N,2-Diphenyl-N-methylpropanamide

Cat. No.: B258235
M. Wt: 239.31 g/mol
InChI Key: UYKGMSGXMHDUJG-UHFFFAOYSA-N
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Description

N,2-Diphenyl-N-methylpropanamide (CAS No. 69737-54-8) is a tertiary amide with the molecular formula C₁₆H₁₇NO and a molecular weight of 239.31 g/mol . Structurally, it features a propanamide backbone substituted with a methyl group at the amide nitrogen and two phenyl groups at the second carbon (Figure 1). Key physicochemical properties include:

  • Melting Point: 90°C
  • Predicted Boiling Point: 425.3°C
  • Density: 1.082 g/cm³
  • pKa: -3.77 (indicating weak acidity) .

The compound is synthesized via amide coupling reactions, often employing carbodiimides like DCC (dicyclohexylcarbodiimide) as catalysts .

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-methyl-N,2-diphenylpropanamide

InChI

InChI=1S/C16H17NO/c1-13(14-9-5-3-6-10-14)16(18)17(2)15-11-7-4-8-12-15/h3-13H,1-2H3

InChI Key

UYKGMSGXMHDUJG-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C(=O)N(C)C2=CC=CC=C2

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)N(C)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Insights

  • Aromatic vs. Aliphatic Substituents: this compound and its naproxen-derived analog () exhibit enhanced lipophilicity due to aromatic rings, favoring membrane permeability. In contrast, N-(2-hydroxyethyl)-2,2-dimethylpropanamide () is more hydrophilic, suited for aqueous formulations.
  • Pharmacological Potential: The naproxen derivative () leverages the NSAID scaffold for anti-inflammatory activity, while the fentanyl analog () suggests central nervous system activity. this compound lacks direct bioactivity data but shares structural motifs with kinase inhibitors (e.g., anilino groups in ).

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